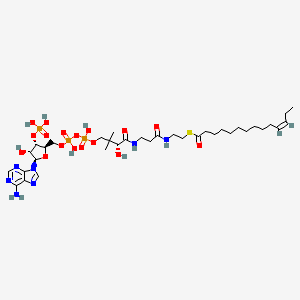
cis-tetradec-11-enoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-tetradec-11-enoyl-CoA is a Delta(11)-acyl-CoA having cis-tetradec-11-enoyl as the S-acyl group. It is a Delta(11)-fatty acyl-CoA, a monounsaturated fatty acyl-CoA and a tetradecenoyl-CoA. It derives from a coenzyme A and a cis-11-tetradecenoic acid. It is a conjugate acid of a cis-tetradec-11-enoyl-CoA(4-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway and Beta-Oxidation
Cis-tetradec-11-enoyl-CoA plays a significant role in the metabolic pathway, particularly in the beta-oxidation of unsaturated fatty acids. Research by Tserng and Jin (1991) highlights that the metabolic block posed by cis-5 double bonds in fatty acids can be overcome through the NADPH-dependent reduction of 5-enoyl-CoA. This process is crucial for the beta-oxidation of oleic acid, which yields cis-5-tetradecenoyl-CoA as an intermediate (Tserng & Jin, 1991). Further, Tserng, Chen, and Jin (1995) compared metabolic fluxes of cis-5-enoyl-CoAs and saturated acyl-CoAs, demonstrating differences in enzyme activity rates, which are crucial for understanding the beta-oxidation process in detail (Tserng, Chen, & Jin, 1995).
Enzyme Mechanisms in Beta-Oxidation
Kunau and Dommes (1978) identified the key enzymes involved in the degradation of unsaturated fatty acids like cis-tetradec-11-enoyl-CoA. They found a distinct mitochondrial 4-enoyl-CoA reductase and proposed a reaction sequence combining this enzyme with classic beta-oxidation enzymes (Kunau & Dommes, 1978). Similarly, Zhang et al. (2002) provided a functional characterization of Δ3,Δ2-Enoyl-CoA Isomerases from rat liver, vital for the degradation of unsaturated fatty acids like cis-tetradec-11-enoyl-CoA (Zhang et al., 2002).
Biochemical Properties and Purification
Stoffel and Grol (1978) detailed the purification and properties of 3-cis-2-trans-Enoyl-CoA Isomerase from rat liver mitochondria, which is crucial for understanding the biochemical properties and manipulation of enzymes involved in the metabolism of cis-tetradec-11-enoyl-CoA (Stoffel & Grol, 1978).
Application in Food Irradiation Detection
Hamilton et al. (1996) synthesized cis- and trans-2-(tetradec-5′-enyl)cyclobutanones for identifying irradiated meat and fruits, demonstrating an application of compounds related to cis-tetradec-11-enoyl-CoA in food safety and irradiation detection (Hamilton et al., 1996).
Eigenschaften
Molekularformel |
C35H60N7O17P3S |
|---|---|
Molekulargewicht |
975.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
WFGNMSCJASVFQK-UQEDNJKXSA-N |
Isomerische SMILES |
CC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




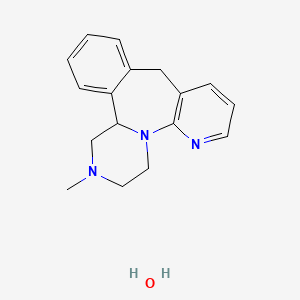
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)
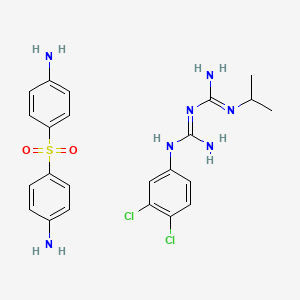
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)
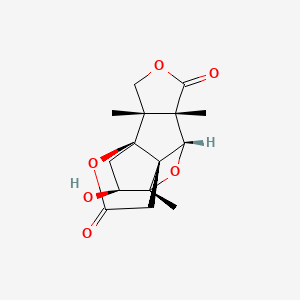
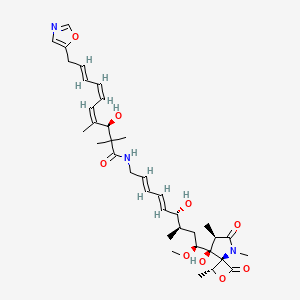
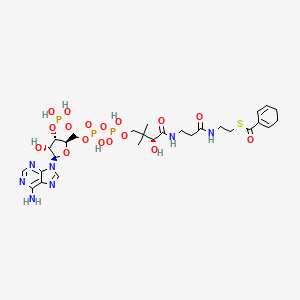
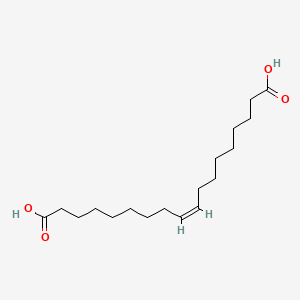
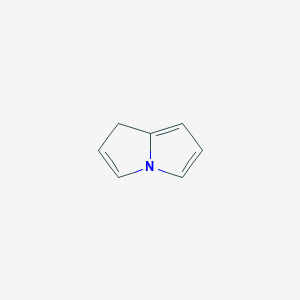
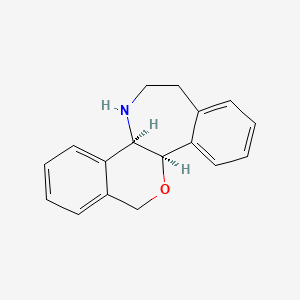


![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)